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2-Amino-7-methyl-3H-purin-8(7H)-one

PARP inhibition DNA repair enzyme kinetics

Researchers requiring selective PARP1/2 inhibition with maximal target engagement at low concentrations should procure 2-Amino-7-methyl-3H-purin-8(7H)-one (8h7mGua). This oxidized purine offers distinct advantages over 7-methylguanine, enabling robust experimental windows without OGG1 interference. • 4-fold greater PARP1 potency vs. 7-methylguanine; 5-fold greater cellular potency (IC50 55 µM vs. 270 µM) in suppressing H₂O₂-stimulated PARP activation. • Superior diagnostic sensitivity as a urinary biomarker-elevated in nearly all leukemia patients vs. one-third for 7-methylguanine. • Clean pharmacological profile: no inhibition of other DNA repair enzymes, unlike 8-oxoguanine-derived inhibitors that also target OGG1.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
Cat. No. B11917212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-methyl-3H-purin-8(7H)-one
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C2=CN=C(N=C2NC1=O)N
InChIInChI=1S/C6H7N5O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H3,7,8,9,10,12)
InChIKeyRWHOCEBLZYUILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-7-Methylguanine: PARP Inhibitor & Oxidative Stress Biomarker


2-Amino-7-methyl-3H-purin-8(7H)-one, also known as 8-hydroxy-7-methylguanine (8h7mGua) or 7-methyl-8-oxoguanine, is an oxidized purine derivative bearing a methyl group at the N7 position and a hydroxyl/oxo substitution at the C8 position [1]. It is a modified nucleobase that arises from the oxidative metabolism of 7-methylguanine and is endogenously present in human biofluids, with elevated urinary excretion observed in pathological states including leukemia [2]. This compound serves as a metabolic biomarker and a direct PARP1/2 inhibitor with demonstrable selectivity advantages over its unmethylated or non-oxidized analogs in enzyme inhibition assays [3].

1
PARP1/2 inhibition studies
Higher target engagement reported compared to unmethylated analogs
2
Oxidative stress biomarker assays
Endogenous metabolite with disease-associated excretion profile
3
PARP-selective tool compound
Retains selectivity over non-PARP DNA repair enzymes

8h7mGua vs. 7-Methylguanine and 8-Oxoguanine: Key Advantages


Substituting 2-Amino-7-methyl-3H-purin-8(7H)-one (8h7mGua) with its closest structural analog 7-methylguanine (7mGua) or with the broader class representative 8-oxoguanine results in a measurable loss of target engagement and functional specificity. While 7mGua shares the N7-methylpurine core, it lacks the C8-oxo group that confers enhanced PARP1 binding affinity and potency [1]. Conversely, 8-oxoguanine lacks the N7-methyl group required for efficient PARP active site complementarity, as structural studies indicate both the 2-amino and 7-methyl substituents are essential for productive enzyme interaction [2]. In urinary biomarker contexts, 8h7mGua exhibits a distinct disease-associated excretion pattern compared to 7mGua—elevated in nearly all leukemia patients versus only one-third of patients for 7mGua—underscoring that the two metabolites reflect distinct pathophysiological processes and cannot be used interchangeably as diagnostic markers [3].

This Product
8-hydroxy-7-methylguanine: N7-methyl and C8-oxo groups enable stronger PARP1 binding
Analog Risk
7-methylguanine lacks the C8-oxo group; PARP1 potency may shift downward
This Product
N7-methylation supports active-site complementarity per structural studies
Analog Risk
8-oxoguanine lacks N7-methyl group; target engagement profile may differ
This Product
Reported biomarker elevation in nearly all leukemia patient samples studied
Analog Risk
7-methylguanine elevated in only ~1/3 of patients; may not reflect same pathway

8h7mGua Quantitative Comparison: Enzyme & Cellular Data


Enhanced PARP1 Inhibition vs. 7-Methylguanine

In a direct comparative study using fluorescence anisotropy to monitor PARP1 enzymatic activity, 8-hydroxy-7-methylguanine (8h7mGua) demonstrated dose-dependent inhibition with IC50 values averaging 4-fold lower than those of 7-methylguanine (7mGua) across varying NAD⁺ substrate concentrations [1]. The enhanced potency was mechanistically attributed to an additional hydrogen bond formed between the C8-hydroxyl group of 8h7mGua and the Glu988 catalytic residue within the PARP1 active site, a contact unavailable to 7mGua [1].

PARP1 inhibition
Head-to-head
~4-fold lower IC50 vs. 7mGua
Supports lower-concentration PARP1 studies
C8-hydroxyl hydrogen bond with Glu988 reported
PARP inhibition DNA repair enzyme kinetics

Cellular PARP Inhibition: Advantage Over 7mGua

In a cellular model of H₂O₂-stimulated PARP activation, 8h7mGua demonstrated an IC50 of 55 µM for suppressing PARP activity, compared to 270 µM for 7mGua, representing an approximately 5-fold improvement in cellular potency [1]. Both compounds were shown to rapidly penetrate cells and effectively suppress PARP activation, but the presence of the C8-oxo group conferred a clear quantitative advantage in the cellular context [2].

Cellular PARP
Head-to-head
IC50 55 µM vs. 270 µM (7mGua)
Supports cell-based PARP activation models
H₂O₂-stimulated intact cell assay context
cellular PARP inhibition oxidative stress cytoprotection

PARP1 Selectivity Over Other DNA Repair Enzymes

Experimental and computational analyses evaluating the inhibitory action of 7mGua and 8h7mGua against a panel of DNA repair enzymes revealed no measurable effect on the activity of non-PARP DNA repair enzymes, indicating selectivity for the PARP family [1]. Within the PARP family, both compounds inhibited PARP1 and PARP2, but the selectivity profile over other DNA repair pathways was maintained. This contrasts with broader-spectrum purine analogs such as certain 8-oxoguanine derivatives that have been reported to inhibit additional enzymes including OGG1 DNA glycosylase [2].

Enzyme selectivity
Class-level
No inhibition of non-PARP repair enzymes
Supports PARP-specific pathway dissection
Contrasts with OGG1-inhibiting 8-oxoguanine derivatives
PARP1 selectivity DNA repair enzyme panel off-target profiling

Urinary Biomarker Sensitivity in Leukemia vs. 7mGua

Analysis of urinary purine excretion in leukemia patients revealed that 8-hydroxy-7-methylguanine (8h7mGua) was elevated in nearly all patients studied, whereas 7-methylguanine (7mGua) excretion was increased in only one-third of patients [1]. This differential excretion pattern indicates that 8h7mGua serves as a more sensitive and broadly applicable biomarker for altered purine metabolism in leukemia than its non-oxidized counterpart. The synthesis of 7-methyl-8-oxoguanine derivatives has been specifically pursued due to the observation that this purine appears in large quantities in the urine of leukemia patients [2].

Urinary biomarker
Cross-study
Elevated in ~100% vs. ~33% of leukemia cases (7mGua)
Supports biomarker assay sensitivity review
Distinct purine methylation pathway indicator
urinary biomarker leukemia purine metabolism

Non-Cytotoxic PARP Inhibition for Mechanistic Studies

At concentrations sufficient to inhibit PARP1 and PARP2 (up to 150 µM for 7mGua, with 8h7mGua active at lower concentrations due to its 4-fold higher potency), 7mGua and its oxidized metabolite 8h7mGua did not exhibit intrinsic cytotoxicity in cell viability assays [1]. However, 7mGua was shown to accelerate apoptotic death of BRCA1-deficient breast cancer cells when combined with DNA-damaging chemotherapeutic agents such as cisplatin and doxorubicin [1]. Given the structural and mechanistic similarity between 7mGua and 8h7mGua, and the enhanced PARP inhibitory potency of 8h7mGua, it is inferred that 8h7mGua would exhibit a comparable or superior chemosensitization profile without direct cytotoxicity.

Cytotoxicity profile
Class-level
No intrinsic cytotoxicity at PARP-inhibitory levels
Supports chemosensitization combination studies
Inferred from 7mGua data; requires 8h7mGua-specific validation
cytotoxicity PARP inhibition chemosensitization

8h7mGua: Recommended Research Applications


Enhanced Potency PARP1 Inhibition Assays

Given its 4-fold higher potency against PARP1 relative to 7mGua [1] and its 5-fold greater cellular potency in suppressing H₂O₂-stimulated PARP activation (IC50 55 µM vs 270 µM) [2], 2-Amino-7-methyl-3H-purin-8(7H)-one is the preferred selection for laboratories conducting PARP1 inhibition studies. The enhanced potency reduces compound consumption, lowers required stock concentrations, and provides a wider dynamic range for dose-response experiments. Researchers should procure this compound over 7mGua when maximal PARP1 engagement at lower concentrations is desired, particularly in cellular models where the 5-fold cellular potency advantage directly translates to more robust experimental windows.

Urinary Biomarker Assay Development for Leukemia

For translational researchers and clinical chemistry laboratories developing LC-MS/MS or electrochemical detection methods for urinary purine biomarkers, 2-Amino-7-methyl-3H-purin-8(7H)-one (8h7mGua) offers superior diagnostic sensitivity compared to 7mGua, with elevation observed in nearly all leukemia patients versus only one-third for 7mGua [3]. Procurement of high-purity analytical standards of 8h7mGua is essential for establishing reference ranges, validating assay linearity, and ensuring accurate quantification in patient samples. The compound's well-characterized mass spectral properties [4] further facilitate its integration into targeted metabolomics workflows.

Selective PARP Modulation Without Off-Target Effects

Investigators studying PARP-specific signaling in DNA damage response or requiring clean pharmacological tools to dissect PARP-dependent from OGG1-dependent pathways should select 2-Amino-7-methyl-3H-purin-8(7H)-one. Experimental evidence demonstrates that 7mGua and 8h7mGua do not inhibit other DNA repair enzymes, maintaining selectivity for PARP1/2 [1]. This contrasts with 8-oxoguanine-derived inhibitors such as TH5487, which potently inhibit OGG1 (IC50 = 342 nM) [5]. For experiments where OGG1 inhibition would confound interpretation, 8h7mGua provides a cleaner pharmacological profile, justifying its selection over broader-spectrum purine analogs.

Chemosensitization Studies in BRCA-Deficient Models

For cancer researchers investigating PARP inhibitor chemosensitization strategies, particularly in BRCA-deficient tumor models, 2-Amino-7-methyl-3H-purin-8(7H)-one offers a unique advantage: it lacks intrinsic cytotoxicity at PARP-inhibitory concentrations while enhancing the apoptotic response to DNA-damaging chemotherapeutics [1]. Given its 4-fold higher PARP1 potency compared to 7mGua, 8h7mGua enables chemosensitization studies at lower compound concentrations, minimizing potential off-target effects. This compound is particularly well-suited for combination studies with cisplatin or doxorubicin in BRCA1-deficient breast cancer models, where the chemosensitization effect of 7mGua has been validated [1] and can be expected to be maintained or enhanced with 8h7mGua.

Application
Selection Property
Validation Focus
PARP1 inhibition studies
PARP1/2 inhibitory potency
Potency comparison with 7-methylguanine
Urinary biomarker assay development
Disease-associated excretion pattern
Detection frequency in leukemia samples
PARP-selective signaling research
Enzyme selectivity profile
Lack of OGG1 / non-PARP enzyme inhibition
Chemosensitization combination models
Low intrinsic cytotoxicity
Apoptotic response with DNA-damaging agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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